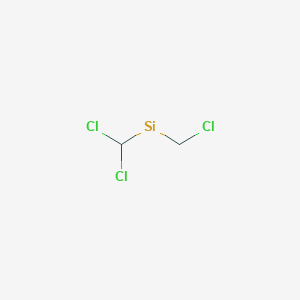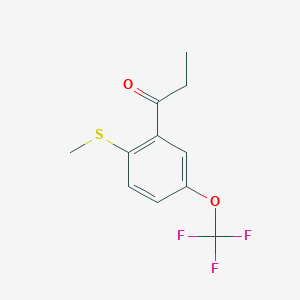![molecular formula C16H11ClO5S2 B14068147 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- CAS No. 101726-89-0](/img/structure/B14068147.png)
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- is a chemical compound with the molecular formula C22H15ClO8S3. It is a derivative of naphthalene, characterized by the presence of sulfonyl chloride and phenylsulfonyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- typically involves the sulfonation of naphthalene followed by chlorination and subsequent reaction with phenylsulfonyl chloride. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form sulfonic acids and other derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- has several scientific research applications:
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, it may interact with amino groups in proteins, leading to the formation of sulfonamide bonds .
Comparison with Similar Compounds
2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- can be compared with other similar compounds such as:
2-Naphthalenesulfonyl chloride: Lacks the phenylsulfonyl group, making it less reactive in certain substitution reactions.
6,7-Bis[(phenylsulfonyl)oxy]-2-naphthalenesulfonyl chloride: Contains an additional phenylsulfonyl group, which may enhance its reactivity and applications in specific chemical processes.
The uniqueness of 2-Naphthalenesulfonyl chloride, 6-[(phenylsulfonyl)oxy]- lies in its specific structure, which allows for targeted reactions and applications in various fields .
Properties
CAS No. |
101726-89-0 |
|---|---|
Molecular Formula |
C16H11ClO5S2 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
(6-chlorosulfonylnaphthalen-2-yl) benzenesulfonate |
InChI |
InChI=1S/C16H11ClO5S2/c17-23(18,19)16-9-7-12-10-14(8-6-13(12)11-16)22-24(20,21)15-4-2-1-3-5-15/h1-11H |
InChI Key |
PUNJCNGVAZNDDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
![1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
![1'-Benzyl-5-bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B14068093.png)
![2-(Bromomethyl)-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14068094.png)



![N,N-diethylethanamine;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B14068136.png)



